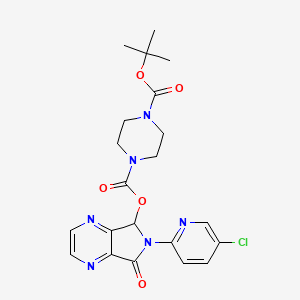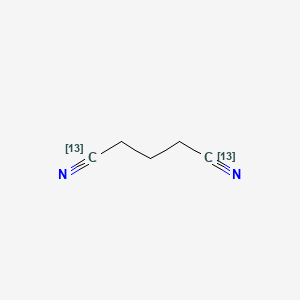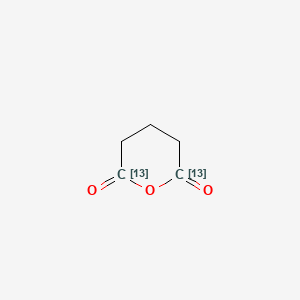
Idebenone-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Idebenone-13C,d3 is a synthetic analogue of ubiquinone, also known as coenzyme Q10. This compound is labeled with carbon-13 and deuterium, making it a valuable tool in scientific research, particularly in the fields of pharmacokinetics and metabolic studies. Idebenone itself is known for its antioxidant properties and its role in the electron transport chain within mitochondria, which is crucial for cellular energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Idebenone-13C,d3 involves the incorporation of carbon-13 and deuterium into the idebenone molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a precursor molecule that contains the desired carbon-13 and deuterium labels.
Functional Group Modification: The precursor undergoes a series of chemical reactions to introduce the functional groups present in idebenone, such as the hydroxydecyl side chain and the methoxy groups.
Cyclization: The modified precursor is then cyclized to form the benzoquinone structure of idebenone.
Purification: The final product is purified using techniques such as chromatography to obtain this compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the labeled precursor are synthesized.
Reaction Optimization: Reaction conditions are optimized for scale-up, including temperature, pressure, and solvent selection.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Idebenone-13C,d3 undergoes various chemical reactions, including:
Oxidation: Idebenone can be oxidized to its corresponding quinone form.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.
Major Products:
Oxidation: The major product is the quinone form of idebenone.
Reduction: The major product is the hydroquinone form.
Substitution: Depending on the nucleophile, various substituted idebenone derivatives can be formed.
Applications De Recherche Scientifique
Idebenone-13C,d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of idebenone metabolism.
Biology: Researchers use it to study the role of idebenone in cellular processes, particularly in mitochondrial function and oxidative stress.
Medicine: It is investigated for its potential therapeutic effects in conditions such as Leber’s Hereditary Optic Neuropathy and other mitochondrial disorders.
Industry: this compound is used in the development of pharmaceuticals and cosmetic products due to its antioxidant properties.
Mécanisme D'action
Idebenone-13C,d3 exerts its effects through several mechanisms:
Electron Transport Chain: It interacts with the electron transport chain in mitochondria, enhancing ATP production and reducing oxidative stress.
Antioxidant Activity: Idebenone scavenges free radicals, preventing lipid peroxidation and protecting cellular membranes.
Molecular Targets: It targets mitochondrial complex III, bypassing complex I and restoring cellular energy production.
Comparaison Avec Des Composés Similaires
Ubiquinone (Coenzyme Q10): Both idebenone and ubiquinone share a similar benzoquinone structure and function in the electron transport chain.
Mitoquinone: Another analogue of ubiquinone, designed to target mitochondria more effectively.
Plastoquinone: A quinone molecule involved in the electron transport chain of photosynthetic organisms.
Uniqueness of Idebenone-13C,d3:
Labeled Isotopes: The incorporation of carbon-13 and deuterium makes this compound unique for tracing and studying metabolic pathways.
Enhanced Stability: The labeled isotopes can enhance the stability and detection sensitivity in various analytical techniques.
This compound is a valuable compound in scientific research, offering insights into mitochondrial function, oxidative stress, and potential therapeutic applications. Its unique isotopic labeling provides a powerful tool for tracing and understanding complex biochemical pathways.
Propriétés
Numéro CAS |
1189907-75-2 |
|---|---|
Formule moléculaire |
C19H30O5 |
Poids moléculaire |
342.455 |
Nom IUPAC |
2-(10-hydroxydecyl)-6-methoxy-3-methyl-5-(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3/i2+1D3 |
Clé InChI |
JGPMMRGNQUBGND-JVXUGDAPSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO |
Synonymes |
2-(10-Hydroxydecyl)-6-methoxy-5-(methoxy-13C,d3)-3-methyl-2,5-cyclohexadiene-1,4-dione; 2,3-Dimethoxy-6-(10-hydroxydecyl)-5-methyl-1,4-benzoquinone-13C,d3; Avan-13C,d3; CV 2619-13C,d3; Daruma-13C,d3; Idebenone-13C,d3; Mnesis-13C,d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)

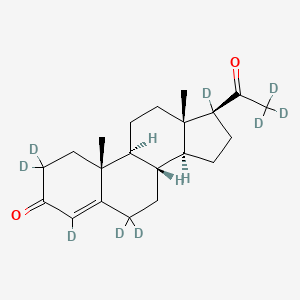
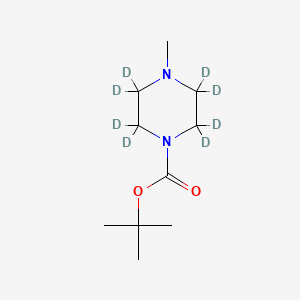
![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)

